molecular formula C2H2ClF3<br>H2ClC-CF3<br>C2H2ClF3 B1216089 2-Chloro-1,1,1-trifluoroethane CAS No. 75-88-7

2-Chloro-1,1,1-trifluoroethane

Cat. No.: B1216089
CAS No.: 75-88-7
M. Wt: 118.48 g/mol
InChI Key: CYXIKYKBLDZZNW-UHFFFAOYSA-N
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Description

Preparation Methods

Fluorination of Trihaloethenes with Hydrogen Fluoride

The most widely documented method for synthesizing 2-chloro-1,1,1-trifluoroethane involves the gas-phase fluorination of trihaloethenes using hydrogen fluoride (HF). This process leverages heterogeneous catalysts to achieve high selectivity and conversion rates under controlled conditions.

Catalytic Systems

The catalytic fluorination of trihaloethenes, such as trichloroethene (CCl₂=CHCl), employs metal fluoride catalysts supported on fluorinated alumina. A patented process highlights the use of zinc- and chromium-based catalysts, which exhibit superior activity and stability .

Catalyst Composition

  • Active Metals : Zinc (Zn) is the primary active component, constituting at least 40% by weight of the supported metal. Chromium (Cr) is often co-loaded to enhance catalytic performance.

  • Support Material : Fluorinated alumina containing beta-phase aluminum fluoride (β-AlF₃) serves as the catalyst support. The fluorination degree of the alumina is critical, with optimal fluorine-to-aluminum (F:Al) atomic ratios exceeding 2.8:1 .

Catalyst Preparation

  • Impregnation : γ-Al₂O₃ extrudates are impregnated with aqueous solutions of metal salts (e.g., ZnCl₂ or Cr(NO₃)₃).

  • Drying and Calcination : The impregnated support is dried at 110°C and calcined under nitrogen to decompose salts into metal oxides.

  • Fluorination : The catalyst is pretreated with HF at 425°C to convert surface oxides to metal fluorides and fluorinate the alumina support .

Reaction Conditions and Optimization

Key operational parameters for the fluorination process include temperature, contact time, and HF-to-substrate molar ratios.

Temperature

  • Range : 150°C to 350°C

  • Optimum : 175°C to 225°C
    Elevated temperatures improve reaction kinetics but risk catalyst deactivation through coking or structural degradation .

Contact Time

  • Range : 0.1 to 60 seconds

  • Optimum : 5 to 30 seconds
    Shorter contact times minimize side reactions, such as over-fluorination or polymerization .

HF-to-Substrate Molar Ratio

  • Range : 1:1 to 20:1

  • Optimum : 5:1 to 10:1
    Excess HF ensures complete substrate conversion and mitigates catalyst poisoning by chlorine byproducts .

Table 1: Summary of Optimal Reaction Conditions

ParameterRangeOptimal Value
Temperature150°C – 350°C175°C – 225°C
Contact Time0.1 – 60 s5 – 30 s
HF:Substrate Molar Ratio1:1 – 20:15:1 – 10:1
Catalyst CompositionZn/Cr on β-AlF₃Zn (1–10 wt%)

Industrial-Scale Implementation

Industrial reactors for HCFC-133a production are typically fixed-bed or fluidized-bed systems constructed from corrosion-resistant materials such as Inconel® nickel alloys .

Reactor Design Considerations

  • Material Compatibility : Inconel® and Hastelloy® alloys resist HF corrosion at high temperatures.

  • Pressure : Operated at atmospheric or slightly elevated pressures for convenience.

  • Catalyst Lifetime : Continuous HF flow maintains catalyst activity by preventing chlorine accumulation.

Table 2: Performance of Representative Catalysts

Catalyst SystemConversion (%)Selectivity (%)
1% Zn/β-AlF₃98.592.3
2% Cr/β-AlF₃95.289.7
Zn-Cr (1:1)/β-AlF₃99.194.5

Alternative Synthetic Routes

While catalytic fluorination dominates industrial production, alternative methods have been explored in research settings.

Reductive Dehalogenation of Halothane

Halothane (CF₃CHBrCl) undergoes reductive dehalogenation under anaerobic conditions, yielding HCFC-133a as a byproduct. This pathway is primarily of academic interest due to low yields and impractical scalability.

Reaction with Aluminum Halides

HCFC-133a can be synthesized via halogen exchange reactions between trichloroethene and aluminum fluorides (AlF₃). However, this method suffers from poor selectivity and requires stringent moisture control .

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodAdvantagesLimitations
Catalytic FluorinationHigh yield, scalable, cost-effectiveRequires HF handling, catalyst decay
Reductive DehalogenationAvoids HF usageLow yield, complex purification
Aluminum Halide RoutesMild conditionsMoisture-sensitive, low selectivity

Chemical Reactions Analysis

Reductive Dehalogenation

One significant reaction pathway for 2-chloro-1,1,1-trifluoroethane is its reductive dehalogenation. This process has been studied using liver microsomes under anaerobic conditions. The reaction mechanism involves cytochrome P450 enzymes and results in the formation of various products including:

  • 2-Chloro-1,1-difluoroethylene

  • Trifluoroacetaldehyde

The proposed mechanism includes radical and carbanion intermediates which play crucial roles in determining the product distribution .

Reaction with Aluminum Halides

Another important reaction involves the interaction of this compound with aluminum halides. This reaction can lead to the formation of various substituted products depending on the specific conditions employed (e.g., temperature and solvent).

Table of Key Reactions

Reaction Type Reactants Products Conditions
FluorinationTrichloroethylene + HFThis compound150°C - 350°C
Reductive DehalogenationHalothane (as substrate)CTE and CDEAnaerobic conditions
Reaction with Aluminum HalidesThis compound + AlX3Various substituted productsVaries (temperature & solvent)

Environmental and Health Impacts

This compound has been identified as a contaminant in halothane and is recognized for its potential health hazards upon exposure. Studies indicate that it can cause respiratory issues and has been linked to reproductive toxicity in animal models .

The compound's environmental impact stems from its classification as an ozone-depleting substance; thus, its use is regulated under various environmental protection laws.

Scientific Research Applications

Scientific Research Applications

2-Chloro-1,1,1-trifluoroethane has several applications in scientific research:

Anesthetic Production

This compound is primarily used as an intermediate in the synthesis of halothane, an anesthetic agent. Halothane induces surgical anesthesia within minutes by depressing nerve conduction and cardiac contractility .

Toxicological Studies

Research has indicated that this compound exhibits toxic effects in various animal models:

  • Carcinogenicity: Studies showed increased incidences of uterine carcinomas in rats exposed to this compound .
  • Reproductive Effects: It has been noted to have embryotoxic effects at concentrations that did not cause maternal toxicity .
  • Metabolism Studies: Inhalation studies revealed the formation of metabolites such as trifluoroacetaldehyde hydrate and trifluoroacetic acid .

Environmental Impact Studies

As a breakdown product of hydrofluorocarbons, this compound contributes to environmental studies focusing on its degradation products like trifluoroacetic acid (TFA). Research indicates that TFA can accumulate in aquatic ecosystems and may exhibit phytotoxicity .

Case Study 1: Anesthetic Efficacy

A study demonstrated the efficacy of halothane as an anesthetic derived from this compound. The rapid onset of anesthesia was highlighted as a crucial factor in surgical settings.

Case Study 2: Toxicological Assessment

In a controlled study involving Fischer 344 rats exposed to this compound by inhalation, significant findings included the identification of urinary metabolites and evidence of organ damage. The results underscored the need for further toxicological evaluations to assess long-term exposure effects .

Data Summary Table

Application AreaFindings/OutcomesReference
Anesthetic ProductionIntermediate for halothane synthesis
ToxicologyIncreased carcinogenicity in rats
Environmental ImpactAccumulation of trifluoroacetic acid
Biochemical InteractionMetabolite formation via cytochrome P450

Mechanism of Action

As an inhalation anesthetic, 2-Chloro-1,1,1-trifluoroethane (halothane) reduces blood pressure, decreases pulse rate, and depresses respiration. It induces muscle relaxation and reduces pain sensitivity by altering tissue excitability. This is achieved by decreasing the extent of gap junction-mediated cell-cell coupling and altering the activity of channels that underlie the action potential .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 75-88-7
  • Molecular Formula : C₂H₂ClF₃
  • Synonyms: 1,1,1-Trifluoro-2-chloroethane, HCFC-133a, Genetron 133a .

Physical Properties :

  • Boiling Point : 6.9°C
  • Melting Point : -105.5°C
  • Vapor Pressure : 180 kPa at 20°C
  • Density : 1.389 g/cm³ at 0°C .

Toxicity Profile :

  • Acute Effects : Causes respiratory and ocular irritation; liquid contact leads to frostbite .
  • Chronic Effects : In rats, inhalation exposure caused thymus atrophy, testicular/ovarian damage, and increased thyroid weight .

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Applications
2-Chloro-1,1,1-trifluoroethane C₂H₂ClF₃ Trifluoromethyl group with chlorine; intermediate metabolism to trifluoroacetic acid Halothane synthesis, refrigerant
1,2-Dichloro-1,1,2-trifluoroethane C₂HCl₂F₃ Two chlorine atoms; higher stability Refrigerant, solvent
1,1,1-Trichloro-2,2,2-trifluoroethane C₂Cl₃F₃ Three chlorine atoms; high ozone depletion potential Solvent, chemical synthesis
1,1,2-Trichloroethane C₂H₃Cl₃ No fluorine substituents; higher volatility Degreasing agent, solvent
Halothane C₂HBrClF₃ Bromine and chlorine substituents; metabolite of HCFC-133a General anesthetic

Table 2: Toxicological and Environmental Profiles

Compound Name Metabolic Pathways Toxicity Highlights Environmental Impact
This compound Dechlorination to trifluoroacetaldehyde; glucuronidation Embryotoxic and teratogenic in rats at non-maternotoxic doses Ozone-depleting; atmospheric half-life: 2.7 years
1,2-Dichloro-1,1,2-trifluoroethane Not well-characterized Limited data; suspected hepatotoxin based on structural analogs Moderate ozone depletion potential
1,1,1-Trichloro-2,2,2-trifluoroethane Oxidative degradation to chlorinated acids High acute toxicity (CNS depression, liver damage) High global warming potential
Halothane Reductive metabolism to 2-chloro-1,1-difluoroethylene and this compound Hepatotoxic (immune-mediated necrosis) in humans Minimal direct environmental impact

Key Differentiators and Unique Features

Structural Uniqueness

  • This compound differs from analogs like 1,2-dichloro-1,1,2-trifluoroethane by having a single chlorine atom, enhancing metabolic dechlorination efficiency .
  • Compared to non-fluorinated analogs (e.g., 1,1,2-trichloroethane), its trifluoromethyl group reduces reactivity but increases stability under thermal stress .

Metabolic Pathways

  • Unique NADPH-dependent dechlorination in rat liver microsomes produces trifluoroacetaldehyde hydrate (26% of metabolites) and trifluoroacetic acid (14%) .
  • In contrast, halothane undergoes reductive metabolism via cytochrome P450 2A6/3A4 to yield 2-chloro-1,1-difluoroethylene, a more reactive metabolite linked to hepatotoxicity .

Environmental and Regulatory Considerations

  • Ozone Depletion Potential (ODP): HCFC-133a has lower ODP than fully chlorinated compounds (e.g., CFCs) but higher than hydrofluorocarbons (HFCs) .
  • Regulatory Status: Not directly regulated, but its use in halothane production falls under strict pharmaceutical safety guidelines .

Biological Activity

2-Chloro-1,1,1-trifluoroethane (HCFC-133a) is a hydrochlorofluorocarbon (HCFC) primarily used as an intermediate in the production of the anesthetic halothane. Its biological activity has been the subject of various studies, particularly concerning its metabolism, toxicity, and potential health effects.

  • Chemical Formula : C₂H₂ClF₃
  • Molecular Weight : 118.49 g/mol
  • Boiling Point : 6.9°C
  • Melting Point : -105.5°C
  • Solubility : Partially soluble in water

Metabolism and Toxicity

The metabolism of this compound has been studied primarily in animal models. It is known to undergo dechlorination reactions, resulting in several metabolites:

  • Trifluoroacetaldehyde hydrate
  • Trifluoroacetic acid
  • 2,2,2-Trifluoroethyl glucuronide

Research indicates that while this compound itself may not exhibit significant biological activity, its metabolites can be biologically active and potentially toxic. For example, studies have shown that exposure to this compound can lead to nasal and lung damage in inhalation experiments and atrophy of lymphoid organs like the thymus and spleen .

Animal Studies

  • Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies this compound as Group 3 (not classifiable as to its carcinogenicity in humans) due to insufficient data. Some animal studies have reported increased incidences of tumors but lack definitive conclusions .
  • Reproductive Effects : Evidence suggests that it may be embryotoxic and teratogenic at exposure levels that do not produce maternal toxicity . Dominant lethal effects were observed in male mice during reproductive toxicity studies .

Human Exposure

Human exposure occurs primarily through occupational settings or environmental contamination. The compound has been detected in human blood samples, indicating potential exposure routes through inhalation or dermal contact .

Case Studies

A notable study involved the examination of metabolic byproducts in rats exposed to this compound. The study found no covalent binding of fluorine-containing metabolites in liver and kidney tissues but identified significant levels of trifluoroacetaldehyde hydrate as a major metabolite . This highlights the importance of understanding the metabolic pathways and potential toxic effects associated with this compound.

Summary of Biological Activity

Parameter Findings
CarcinogenicityNot classifiable (IARC Group 3); inconclusive animal studies
Reproductive ToxicityEmbryotoxic at non-toxic maternal levels; dominant lethal effects observed
MetabolitesTrifluoroacetaldehyde hydrate identified as a significant metabolite
Human ExposureDetected in blood; associated with occupational/environmental exposure

Q & A

Basic Questions

Q. [Basic] What are the primary industrial synthesis routes for 2-chloro-1,1,1-trifluoroethane, and what catalysts are employed?

The compound is synthesized via fluorination of trichloroethylene with hydrogen fluoride (HF) using antimony fluoride (SbF₃) as a catalyst. This method is optimized for large-scale production, with limited commercial producers globally . Alternative catalytic routes, such as Cr₂O₃-based systems, are explored for fluorination efficiency but face challenges like deactivation due to coking or structural changes .

Key Reaction Parameters
Substrate : Trichloroethylene
Catalyst : SbF₃ or Cr₂O₃
Temperature : 500°C (for halothane synthesis)

Q. [Basic] What analytical methods are recommended for detecting this compound in biological samples?

Gas chromatography with flame ionization detection (GC-FID) is widely used for tissue and environmental sample analysis. Headspace analysis is preferred for volatile compounds, enabling detection at low concentrations (e.g., 1 ml/m³ in halothane impurities) .

Q. [Basic] What are the physical properties of this compound critical for laboratory handling?

PropertyValue
Boiling point6.9°C
Melting point-105.5°C
Molecular weight118.49 g/mol
Conversion factor (air)4.85 mg/m³ = 1 ppm
These properties necessitate cryogenic storage and controlled ventilation to prevent volatilization .

Q. [Basic] What is the regulatory status of this compound in occupational settings?

No specific exposure guidelines exist, though it is classified as a Group 3 carcinogen (not classifiable for human carcinogenicity) by IARC. Researchers must adhere to general halogenated hydrocarbon safety protocols .

Advanced Research Questions

Q. [Advanced] How do Cr-based catalysts influence fluorination efficiency, and what mechanisms drive their deactivation?

Cr₂O₃ catalysts facilitate the conversion of this compound to 1,1,1,2-tetrafluoroethane (HFC-134a) via surface fluorination. Deactivation arises from:

  • Coke deposition : Blocking active sites during prolonged reactions.
  • Structural collapse : Loss of Cr³⁺ active species under high-temperature conditions . Morphological studies show nanorod-shaped Cr₂O₃ outperforms nanoparticles due to higher surface area and stability .

Q. [Advanced] What contradictions exist in carcinogenicity data, and how should they inform experimental design?

Limited evidence from rat gavage studies shows increased uterine carcinomas (15/35 treated females vs. 1/104 controls) and benign testicular tumors (29/36 males vs. 16/104 controls) . However, Salmonella mutagenicity tests are negative, and dominant lethal effects in mice are inconsistent . Methodological considerations:

  • Dose selection : Prior studies used a single high dose (300 mg/kg), limiting dose-response evaluation.
  • Species specificity : Reproductive organ toxicity in rats may not extrapolate to humans .

Q. [Advanced] What metabolic pathways are observed in mammalian models, and how do they inform toxicity assessments?

In Fischer 344 rats, inhalation exposure leads to urinary metabolites:

MetabolitePercentage
Trifluoroacetaldehyde hydrate26%
Trifluoroacetaldehyde-urea40%
Trifluoroacetic acid14%
2,2,2-Trifluoroethyl glucuronide16%
These pathways suggest oxidative metabolism via cytochrome P450, with trifluoroacetic acid as a terminal product linked to hepatotoxicity .

Q. [Advanced] How can infrared multiphoton dissociation (IRMPD) studies elucidate decomposition pathways?

IRMPD experiments reveal competitive dissociation routes:

  • C–Cl bond rupture : Predominant under high-energy conditions.
  • HCl elimination : Favored at lower energies, forming 1,1-difluoroethylene. Such data are critical for modeling environmental persistence and degradation kinetics .

Properties

IUPAC Name

2-chloro-1,1,1-trifluoroethane
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InChI

InChI=1S/C2H2ClF3/c3-1-2(4,5)6/h1H2
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InChI Key

CYXIKYKBLDZZNW-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)F)Cl
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Molecular Formula

C2H2ClF3, Array
Record name 1-CHLORO-2,2,2-TRIFLUOROETHANE
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DSSTOX Substance ID

DTXSID5020289
Record name 2-Chloro-1,1,1-trifluoroethane
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Molecular Weight

118.48 g/mol
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Physical Description

1-Chloro-2,2,2-trifluoroethane is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by the displacement of air. Exposure of the container to fire or heat can cause it to rupture violently and rocket., Gas or Vapor; Liquid, A colorless gas; Shipped as a liquid under its own vapor pressure; [CAMEO], COMPRESSED LIQUEFIED GAS.
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Record name Ethane, 2-chloro-1,1,1-trifluoro-
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Boiling Point

6.1 °C, 6.9 °C
Record name 1,1,1-TRIFLUORO-2-CHLOROETHANE
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Solubility

In water, 9,200 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.89
Record name 1,1,1-TRIFLUORO-2-CHLOROETHANE
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Density

1.389 g/cu cm @ 0 °C, Relative density (water = 1): 1.4
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Vapor Density

Relative vapor density (air = 1): 4.1
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Vapor Pressure

Vapor pressure, kPa at 20 °C: 180
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CAS No.

75-88-7; 1330-45-6, 75-88-7
Record name 1-CHLORO-2,2,2-TRIFLUOROETHANE
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Record name 2-CHLORO-1,1,1-TRIFLUOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H86O899T9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,1,1-TRIFLUORO-2-CHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROTRIFLUOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-105.3 °C, -105.5 °C
Record name 1,1,1-TRIFLUORO-2-CHLOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6949
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROTRIFLUOROETHANE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1299
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

From the above results, it is believed that the reaction of HCFC-133a into HFC-134a occurs predominantly and HFC-143a and HFC-125 are produced from a side reaction in the first reactor, whereas the reaction of TCE into HCFC-133a is predominant but production of HFC-134a from HFC-134a is little in the second reactor.
Quantity
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Synthesis routes and methods II

Procedure details

To a 600 cc "Hastelloy" C Parr autoclave was added 607.6 gm (4 mole) CsF, 58.1 gm (1 mole) KF and 80 gm (4 mole) HF. The reactor was then warmed to 300° C. with a back pressure regulator set at 300 psig. Liquid HCFC-133a was then continuously fed to the agitated molten mixture at a constant rate of 0.0192 mole per minute by means of a high pressure liquid chromatography (HPLC) pump. Gas samples were then collected continuously as pressure greater than 300 psig was vented by the back pressure regulator. The reactor effluent was sampled automatically and analyzed by gas chromatography (GC). The conversion during the first 1.2 hours was 59%; dropping slowly to 27% over the next 1.2 hours. Selectivity to HFC-134a was greater than 99% over the entire run. HCFC-1122 is also formed by elimination of HF from HCFC-133a and constituted the remaining less than 1%.
[Compound]
Name
Hastelloy
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607.6 g
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58.1 g
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Reaction Step Two

Synthesis routes and methods III

Procedure details

A pressure vessel containing 8009 g of powdered potassium acetate was heated to 140° C. and evacuated to a pressure of 0.4 mm Hg for 4 hrs. removing 87 grams of water and acetic acid. To the remaining potassium acetate (7922 g, 80.7 mols) 11,800 g of N-methyl-2-pyrrolidone (NMP) containing 10 parts per million water was added. Then 95 mols of CF3CH2Cl containing 62 parts per million water was also added. As the mixture was heated to 180° C., the pressure rose to about 200 pounds per square inch (psig). For the next 4.3 hours, as the pressure dropped, CF3CH2Cl was added as necessary to keep the pressure near 200 psig. A total of 14,350 g (121.1 mols) of CF3CH2Cl was added to the reactor. After another 6.1 hours at 180° C., the reaction pressure had fallen to 173 psig and appeared to be no longer dropping appreciably. The reaction vessel was cooled to near room temperature and filtered with the filtrate entering a still. The remaining liquid products were washed from the salts on the filter into the still with an additional 65.6 mols of CF3CH2Cl leaving behind 69.3 mols of potassium chloride (85.9% conversion of the potassium acetate) and 0.50 mol of potassium fluoride (0.24% loss based on the reacted CF3CH2Cl). The distillation yielded 111.5 mols of unreacted CF3CH2Cl and 66.1 mols of the CF3CH2O2CCH3 leaving behind 11,655 g of dry NMP to be reused.
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potassium acetate
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65.6 mol
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69.3 mol
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Name
potassium acetate
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0 (± 1) mol
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0.5 mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1,1,1-trifluoroethane
Reactant of Route 2
2-Chloro-1,1,1-trifluoroethane
Reactant of Route 3
Reactant of Route 3
2-Chloro-1,1,1-trifluoroethane
Reactant of Route 4
2-Chloro-1,1,1-trifluoroethane
Reactant of Route 5
Reactant of Route 5
2-Chloro-1,1,1-trifluoroethane
Reactant of Route 6
Reactant of Route 6
2-Chloro-1,1,1-trifluoroethane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.